PM226

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole is a synthetic compound known for its potent and selective activity as a cannabinoid receptor agonist. This compound is particularly notable for its high affinity for the CB2 receptor, making it a valuable tool in neuropharmacological research .

准备方法

The synthesis of 7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole involves several steps One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for the cycloaddition . Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity.

化学反应分析

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines

科学研究应用

7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole has several scientific research applications:

Neuropharmacology: It is used to study the CB2 receptor’s role in neuroinflammation and neuroprotection. .

Medicinal Chemistry: The compound’s selective activity makes it a candidate for developing new therapeutic agents targeting the CB2 receptor.

Biological Research: It helps in understanding the molecular mechanisms of cannabinoid receptors and their pathways

作用机制

The compound exerts its effects primarily through the CB2 receptor. It binds to this receptor with high affinity (K_i = 12.8 nM) and activates it (EC_50 = 38.67 nM), leading to downstream signaling that results in anti-inflammatory and neuroprotective effects . The molecular targets include microglial cells, where it reduces activation and subsequent neuroinflammation.

相似化合物的比较

Compared to other CB2 receptor agonists, 7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-1benzopyrano[3,4-d]isoxazole is unique due to its high selectivity and potency. Similar compounds include:

AM1241: Another CB2 receptor agonist but with different pharmacokinetic properties.

JWH-133: Known for its high selectivity for CB2 over CB1 receptors.

HU-308: A potent CB2 agonist with anti-inflammatory properties 1

生物活性

PM226 is a novel compound belonging to the class of chromenoisoxazoles, characterized primarily by its selective agonistic activity at the cannabinoid receptor type 2 (CB2). This compound has garnered attention due to its potential neuroprotective and anti-inflammatory properties, making it a candidate for therapeutic applications in neurodegenerative diseases.

CB2 Receptor Affinity and Activity

This compound exhibits a high affinity for the CB2 receptor with a binding constant (Ki) of 12.8 nM, indicating its potency as a selective agonist. In contrast, it shows negligible affinity for the CB1 receptor (Ki > 40,000 nM) and does not activate GPR55. Functional assays demonstrate that this compound acts as an agonist with an effective concentration (EC50) of 38.67 nM in GTPγS binding assays specific to CB2 receptors .

In Vitro Studies

In vitro experiments using BV2 microglial cell lines and M213-2O neuronal cells have shown that this compound can significantly enhance neuronal viability when exposed to inflammatory conditions induced by lipopolysaccharide (LPS). The protective effect is dose-dependent and can be reversed by the CB2 antagonist SR144528, confirming the role of CB2 receptor activation in mediating these effects .

In Vivo Studies

In vivo studies involving rat models have further elucidated this compound's neuroprotective capabilities. A study involving malonate-induced mitochondrial damage demonstrated that administration of this compound significantly reduced striatal lesion volumes, as confirmed through MRI and histopathological evaluations (Nissl staining, Iba-1 immunostaining, and TUNEL assay). The protective effects were again linked to CB2 receptor activation, as blocking these receptors negated the benefits .

Modulation of Microglial Activity

Recent research has highlighted this compound's ability to modulate microglial polarization from a pro-inflammatory to a neuroprotective phenotype. In a neuropathic pain model, continuous intrathecal administration of this compound was found to decrease levels of pro-inflammatory cytokines (e.g., TNF-α) while increasing anti-inflammatory markers (e.g., IL-10). This shift suggests that this compound not only protects neurons but also reprograms glial cells to adopt a protective role in the nervous system .

Summary of Biological Findings

| Parameter | Value |

|---|---|

| CB2 Receptor Affinity (Ki) | 12.8 nM |

| CB1 Receptor Affinity (Ki) | > 40,000 nM |

| Agonist Activity (EC50) | 38.67 nM |

| Neuroprotection in vitro | Significant increase in cell viability under inflammatory conditions |

| Neuroprotection in vivo | Reduced lesion volume in malonate model |

| Microglial Polarization | Shift from pro-inflammatory to neuroprotective |

Case Study: Neuroprotection in Neurodegenerative Models

A notable case study involved the application of this compound in models simulating neurodegenerative diseases. The compound was tested in Theiler's murine encephalomyelitis virus-induced demyelinating disease models, where it effectively reduced microglial activation and neuroinflammation. This indicates its potential utility in conditions characterized by chronic inflammation and neuronal degeneration .

Implications for Therapeutic Use

The findings surrounding this compound suggest that it could serve as a therapeutic agent for various neurodegenerative disorders where inflammation plays a critical role. Its selective action on CB2 receptors presents an opportunity to develop treatments with fewer side effects compared to non-selective cannabinoid therapies.

属性

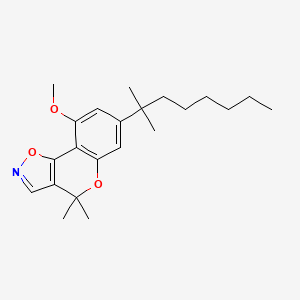

IUPAC Name |

9-methoxy-4,4-dimethyl-7-(2-methyloctan-2-yl)chromeno[3,4-d][1,2]oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-7-8-9-10-11-21(2,3)15-12-17(24-6)19-18(13-15)25-22(4,5)16-14-23-26-20(16)19/h12-14H,7-11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWIRWAAMNBBFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC2=C(C(=C1)OC)C3=C(C=NO3)C(O2)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。